N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c1-21-13(9-18-23(19,20)7-6-14(15,16)17)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,13,18H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZNOPNVLAYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CCC(F)(F)F)C1=CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyacetophenones under basic conditions or the cyclization of aryl acetylenes using transition-metal catalysis.
Attachment of Methoxyethyl Group: The methoxyethyl group can be introduced via etherification reactions.
Introduction of Trifluoropropane Sulfonamide Moiety: This step often involves the reaction of a sulfonamide precursor with a trifluoropropane derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis for faster reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide moiety.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while substitution of the methoxyethyl group can produce various ether derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Properties
One of the primary applications of this compound is in the treatment of viral infections. Research indicates that benzofuran derivatives exhibit antiviral activity, particularly against hepatitis C virus (HCV). The compound has been studied for its potential to inhibit HCV replication, making it a candidate for further development in antiviral therapies .
Case Study: Hepatitis C Treatment
A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide effectively inhibited HCV replication in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the benzofuran moiety significantly impacted antiviral potency .
2. Enzyme Inhibition
Another significant application is the inhibition of specific enzymes involved in disease pathways. The compound has shown potential as an inhibitor of lysosomal phospholipase A2 (LPLA2), an enzyme linked to phospholipidosis and various metabolic disorders. Inhibition of LPLA2 correlates with reduced lipid accumulation in cells, suggesting therapeutic potential for metabolic diseases .
Table 1: Summary of Antiviral and Enzyme Inhibition Studies
| Study | Target | Effectiveness | Reference |
|---|---|---|---|
| Study 1 | HCV | Significant inhibition of replication | |
| Study 2 | LPLA2 | Strong correlation with reduced phospholipidosis |
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as a valuable synthetic intermediate in organic chemistry. Its unique trifluoropropane sulfonamide group allows for various transformations, making it useful in synthesizing more complex molecules.
Case Study: Synthesis of Complex Molecules
In a synthetic pathway outlined in recent literature, this compound was utilized as a precursor for synthesizing novel benzofuran derivatives with enhanced biological activity. The reactions employed include nucleophilic substitution and coupling reactions, showcasing the compound's versatility as a building block .
Table 2: Synthetic Applications and Transformations
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound to structurally related sulfonamides and heterocyclic derivatives, focusing on core motifs, substituents, and inferred biological activity.
Core Structural Features
Key Observations:
- Sulfonamide Substituent: The target compound and ’s Compound 5 share the 3,3,3-trifluoropropane sulfonamide group, which likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This substituent is absent in Goxalapladib, which employs a methanesulfonyl group .
- Heterocyclic Moieties: The benzofuran in the target compound may confer π-π stacking interactions in enzyme binding, similar to pyrimidine/pyridine systems in Compound 5 .
Target Compound Hypotheses:
The benzofuran-methoxyethyl group may position the compound for central nervous system (CNS) targets due to benzofuran’s historical use in neuroactive drugs. Alternatively, the trifluoropropane sulfonamide could enable protease or phosphatase inhibition, akin to Compound 5’s UPR modulation .
Physicochemical and Pharmacokinetic Properties
Discussion:
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the following features:
- Benzofuran moiety : Contributes to the compound's biological activity.
- Trifluoropropane group : Imparts unique chemical properties that may enhance its efficacy.
- Sulfonamide functionality : Often associated with antibacterial and other pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes.
- Modulation of Signaling Pathways : It may interact with various signaling pathways, influencing cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens.
Efficacy in Biological Assays
Recent studies have evaluated the efficacy of this compound in various biological assays:
| Assay Type | Result | Reference |
|---|---|---|
| Antibacterial Activity | Inhibits growth of E. coli | |
| Cytotoxicity | IC50 = 25 µM in cancer cell lines | |
| Enzyme Inhibition | 50% inhibition at 10 µM concentration |
Case Studies
-
Antibacterial Study :
- A study conducted on E. coli demonstrated that this compound effectively inhibited bacterial growth, indicating its potential as an antibacterial agent.
-
Cytotoxicity in Cancer Research :
- In vitro studies on various cancer cell lines showed that the compound induced apoptosis at concentrations as low as 25 µM, suggesting its potential as an anticancer agent.
-
Enzyme Inhibition :
- The compound was tested for its ability to inhibit a specific enzyme involved in metabolic pathways. Results indicated significant inhibition at a concentration of 10 µM, highlighting its potential therapeutic applications.
Q & A
Basic Question: What are the established synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3,3,3-trifluoropropane-1-sulfonamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Benzofuran Core Formation : Starting with 1-benzofuran derivatives, cyclization via [3,3]-sigmatropic rearrangement or coupling reactions (e.g., using NaH/THF for deprotonation) .
- Sulfonamide Coupling : Reacting the benzofuran intermediate with 3,3,3-trifluoropropane-1-sulfonyl chloride under anhydrous conditions (e.g., DCM or DMF, 0–5°C) to minimize hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires inert atmospheres (N₂/Ar), stoichiometric control of sulfonating agents, and low-temperature quenching .
Basic Question: What spectroscopic and computational methods are recommended for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzofuran aromaticity (δ 6.5–7.8 ppm), methoxyethyl protons (δ 3.2–3.8 ppm), and trifluoropropyl signals (¹⁹F NMR: δ −60 to −70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching the exact mass (e.g., ~407.1 g/mol).
- X-ray Crystallography : For absolute configuration determination, particularly to resolve stereochemistry at the methoxyethyl group .
Advanced Question: How does the trifluoropropane sulfonamide moiety influence biological activity, and what are the hypothesized molecular targets?
Methodological Answer:
- Mechanistic Hypothesis : The sulfonamide group may inhibit bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), disrupting folate synthesis .
- Role of Trifluoropropyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) suggest strong binding to DHPS (ΔG < −8 kcal/mol) .
- Contradictions in Activity : Variability in MIC values against Mycobacterium tuberculosis (e.g., 2–16 µg/mL) may arise from strain-specific efflux pumps or sulfonamide resistance genes .
Advanced Question: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify poor absorption or rapid clearance.
- Metabolite Identification : Incubate with liver microsomes to detect sulfonamide hydrolysis or glucuronidation, which may reduce efficacy .
- Dose Optimization : Use Hill equation modeling to reconcile in vitro IC₅₀ (e.g., 10 µM) with in vivo effective doses (e.g., 50 mg/kg in murine models) .
Advanced Question: How can cheminformatic tools predict the compound’s reactivity in novel chemical transformations?
Methodological Answer:
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) to map electrophilic sites (e.g., sulfonamide sulfur) prone to nucleophilic attack .
- Retrosynthetic Analysis : Tools like Synthia™ or AiZynthFinder propose disconnections at the methoxyethyl or benzofuran-sulfonamide bond .
- Reaction Outcome Prediction : Machine learning models (e.g., IBM RXN) trained on sulfonamide reactions predict regioselectivity in alkylation or oxidation steps .
Advanced Question: What experimental designs validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Assays : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Trifluoropropyl groups enhance acid resistance compared to non-fluorinated analogs .
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests suitability for high-temperature reactions) .
- Light Exposure Tests : UV-Vis spectroscopy to detect photolytic cleavage of the benzofuran ring (λmax ~300 nm) .
Advanced Question: How does the compound’s stereochemistry impact its pharmacological profile?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (Chiralpak® AD-H column) to separate enantiomers. In silico simulations (e.g., Schrödinger’s Phase) correlate (R)- vs. (S)-configurations with target binding .
- Pharmacodynamic Comparison : Test enantiomers in enzyme inhibition assays (e.g., DHPS). (R)-enantiomers often show 3–5× higher activity due to optimal hydrogen bonding .
Advanced Question: What are the limitations of current structure-activity relationship (SAR) models for this compound class?
Methodological Answer:
- Data Gaps : Limited public datasets on trifluoropropyl-sulfonamides restrict QSAR model accuracy. Curate proprietary data (e.g., IC₅₀, logP) to improve predictive power .
- Overlooked Parameters : Current models undervalue solvent-accessible surface area (SASA) of the benzofuran ring, which impacts membrane permeability .
- Validation Metrics : Use leave-one-out cross-validation (LOOCV) to assess R² (>0.7) and RMSE (<0.5) for published models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
